molecular formula C15H11Cl3FNO B7558196 2-chloro-N-[2,2-dichloro-1-(4-fluorophenyl)ethyl]benzamide

2-chloro-N-[2,2-dichloro-1-(4-fluorophenyl)ethyl]benzamide

Cat. No. B7558196
M. Wt: 346.6 g/mol
InChI Key: MBYXTXBSUWEYIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-[2,2-dichloro-1-(4-fluorophenyl)ethyl]benzamide, also known as DCF, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a member of the benzamide family and has been synthesized for its potential use in studying the biochemical and physiological effects of various compounds. In

Mechanism of Action

2-chloro-N-[2,2-dichloro-1-(4-fluorophenyl)ethyl]benzamide acts as a substrate for cytochrome P450 enzymes, which catalyze the oxidation of 2-chloro-N-[2,2-dichloro-1-(4-fluorophenyl)ethyl]benzamide to form a highly fluorescent compound. This fluorescence can be used to study the activity of these enzymes and their role in drug metabolism. 2-chloro-N-[2,2-dichloro-1-(4-fluorophenyl)ethyl]benzamide has also been shown to bind to proteins and enzymes, which can be used to study their structure and function.
Biochemical and Physiological Effects:
2-chloro-N-[2,2-dichloro-1-(4-fluorophenyl)ethyl]benzamide has been shown to have no significant toxic effects on cells and tissues at low concentrations. However, at high concentrations, it can cause cell death and induce oxidative stress. 2-chloro-N-[2,2-dichloro-1-(4-fluorophenyl)ethyl]benzamide has also been shown to inhibit the activity of some enzymes, such as acetylcholinesterase and butyrylcholinesterase, which play a role in the nervous system.

Advantages and Limitations for Lab Experiments

2-chloro-N-[2,2-dichloro-1-(4-fluorophenyl)ethyl]benzamide has several advantages as a tool for scientific research. It is highly fluorescent, which allows for easy detection and measurement. It is also relatively stable and has a long shelf life. However, 2-chloro-N-[2,2-dichloro-1-(4-fluorophenyl)ethyl]benzamide has some limitations. It is not water-soluble, which can limit its use in aqueous environments. It can also be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving 2-chloro-N-[2,2-dichloro-1-(4-fluorophenyl)ethyl]benzamide. One direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the study of the binding of 2-chloro-N-[2,2-dichloro-1-(4-fluorophenyl)ethyl]benzamide to proteins and enzymes, which can provide insights into their structure and function. Additionally, 2-chloro-N-[2,2-dichloro-1-(4-fluorophenyl)ethyl]benzamide can be used to study the activity of cytochrome P450 enzymes in drug metabolism, which can aid in the development of new drugs. Finally, 2-chloro-N-[2,2-dichloro-1-(4-fluorophenyl)ethyl]benzamide can be used as a tool to study oxidative stress and its role in various diseases.

Synthesis Methods

The synthesis of 2-chloro-N-[2,2-dichloro-1-(4-fluorophenyl)ethyl]benzamide involves the reaction between 4-fluoroacetophenone and 2,2-dichloroacetyl chloride in the presence of anhydrous aluminum chloride. The resulting product is then reacted with 2-chlorobenzoyl chloride in the presence of triethylamine to produce 2-chloro-N-[2,2-dichloro-1-(4-fluorophenyl)ethyl]benzamide. This synthesis method has been optimized for high yield and purity and has been used in various studies.

Scientific Research Applications

2-chloro-N-[2,2-dichloro-1-(4-fluorophenyl)ethyl]benzamide has been used in various scientific studies as a tool to investigate the biochemical and physiological effects of various compounds. It has been used as a substrate for the study of cytochrome P450 enzymes, which play a crucial role in drug metabolism. 2-chloro-N-[2,2-dichloro-1-(4-fluorophenyl)ethyl]benzamide has also been used as a fluorescent probe to study the binding of ligands to proteins, as well as the activity of enzymes such as peroxidases.

properties

IUPAC Name

2-chloro-N-[2,2-dichloro-1-(4-fluorophenyl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl3FNO/c16-12-4-2-1-3-11(12)15(21)20-13(14(17)18)9-5-7-10(19)8-6-9/h1-8,13-14H,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBYXTXBSUWEYIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(C2=CC=C(C=C2)F)C(Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl3FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[2,2-dichloro-1-(4-fluorophenyl)ethyl]benzamide

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